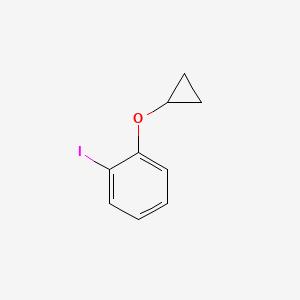

1-环丙氧基-2-碘苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

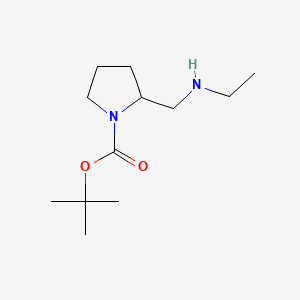

“1-Cyclopropoxy-2-iodobenzene” is a chemical compound with the molecular formula C9H9IO . It has a molecular weight of 260.07 g/mol . The IUPAC name for this compound is 1-cyclopropyloxy-2-iodobenzene .

Molecular Structure Analysis

The InChI code for “1-Cyclopropoxy-2-iodobenzene” is 1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 . The canonical SMILES representation is C1CC1OC2=CC=CC=C2I .

Physical And Chemical Properties Analysis

“1-Cyclopropoxy-2-iodobenzene” has a molecular weight of 260.07 g/mol . It has a computed XLogP3 value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 259.96981 g/mol . The topological polar surface area is 9.2 Ų . It has a heavy atom count of 11 .

科学研究应用

环开放二氯化反应

供体-受体环丙烷,可能与1-环丙氧基-2-碘苯基中的环丙氧基团相关,与碘苯二氯化物反应,生成环开放产物。这种反应展示了碘苯衍生物在引入卤素原子到供体和受体基团相邻位置方面的实用性,这可能与1-环丙氧基-2-碘苯基衍生物的衍生物相关(Garve et al., 2014)。

新颖环加成反应

碘苯化合物已被用于在温和条件下介导[3+2]环加成反应。这种方法可能被应用于从1-环丙氧基-2-碘苯基衍生物合成复杂的环结构,展示了该化合物在构建新颖有机骨架方面的潜力(Le‐Ping Liu et al., 2007)。

氧化环化合成环丙烷

碘苯催化的反应已被开发用于氧化环化合成,导致高度官能化的环丙烷的合成。这种应用展示了碘苯衍生物在促进环化反应中的作用,可能与1-环丙氧基-2-碘苯基的修饰相关(Yang Li et al., 2020)。

分子内环丙烷化反应

碘苯衍生物在分子内环丙烷化反应中的实用性,以获得螺环丙基吡唑酮,表明了1-环丙氧基-2-碘苯基在合成螺环化合物方面的潜在应用。这些方法可能被用于合成带有环丙氧基团的复杂有机分子(P. Mukherjee & Asish R. Das, 2017)。

作用机制

Target of Action

This compound is a derivative of iodobenzene, which is known to be used as an intermediate in organic synthesis . .

Mode of Action

The mode of action of 1-Cyclopropoxy-2-iodobenzene is also not well-documented. As a derivative of iodobenzene, it may share some of the chemical properties and reactivity of iodobenzene. Iodobenzene is known to be more reactive than bromobenzene or chlorobenzene because the bond between carbon and iodine is weaker than the bond between carbon and either bromine or chlorine . .

Biochemical Pathways

Iodobenzene, a related compound, is used as an intermediate in organic synthesis

Pharmacokinetics

The compound is a colorless liquid

Result of Action

As a derivative of iodobenzene, it may share some of the chemical properties and reactivity of iodobenzene

Action Environment

Iodobenzene, a related compound, is known to be released into the environment through various waste streams . It has a vapor pressure of 1.06 mm Hg at 25 °C, suggesting that if released into the air, it would exist primarily as a vapor . .

属性

IUPAC Name |

1-cyclopropyloxy-2-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTCTUAQNPBNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)